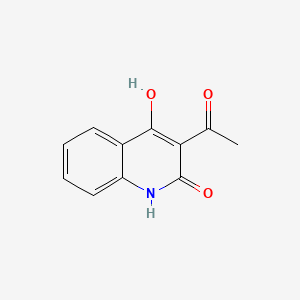

3-Acetyl-4-hydroxy-2-quinolone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOJPZBVJLHYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180770 | |

| Record name | 3-Acetyl-4-hydroxy-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26138-64-7 | |

| Record name | 3-Acetyl-2,4-dihydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26138-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-4-hydroxy-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026138647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-4-hydroxy-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-4-hydroxy-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Hydroxy-2-quinolone Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-4-hydroxy-2-quinolones from Anilines

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, present in a wide range of pharmacologically active substances, including antimalarial, antibacterial, and anticancer agents[1]. Within this class, 4-hydroxy-2-quinolones (often existing in their tautomeric 4-hydroxyquinolin-2(1H)-one form) are of particular interest. The presence of a 3-acetyl group provides a versatile chemical handle for further molecular elaboration, making 3-acetyl-4-hydroxy-2-quinolone a valuable intermediate in drug discovery and organic synthesis[2]. This guide provides a detailed examination of the primary synthetic route to this scaffold from aniline precursors, focusing on the venerable Conrad-Limpach synthesis, its underlying mechanisms, practical execution, and modern adaptations.

Core Synthetic Strategy: The Conrad-Limpach Synthesis

The most direct and historically significant method for preparing 4-hydroxyquinolines from anilines and β-ketoesters is the Conrad-Limpach synthesis, first reported in 1887[3][4]. To achieve the desired this compound structure, the specific β-ketoester required is ethyl acetoacetate (EAA), which contains the necessary acetyl and ester functionalities[5][6]. The synthesis is conceptually a two-stage process: an initial condensation followed by a high-temperature thermal cyclization[4].

Stage 1: Condensation of Aniline and Ethyl Acetoacetate

The reaction is initiated by the condensation between an aniline and ethyl acetoacetate. The critical insight for the synthetic chemist is understanding the regioselectivity of this step. Ethyl acetoacetate possesses two electrophilic sites: the ketone carbonyl and the ester carbonyl. The outcome is determined by the reaction conditions.

-

Kinetic Control (Favored for 4-Quinolone Synthesis): At lower temperatures (e.g., room temperature to slightly elevated), the reaction proceeds under kinetic control. The more reactive keto group is preferentially attacked by the aniline's nitrogen atom[3][7]. This nucleophilic attack, often catalyzed by a trace amount of acid (e.g., H₂SO₄), forms a tetrahedral intermediate which then eliminates water to yield a β-aminoacrylate, also known as an enaminone or Schiff base[3]. This intermediate, an acetoacetanilide, is the required precursor for the 4-quinolone product.

-

Thermodynamic Control (Knorr Quinoline Synthesis): Under harsher conditions, typically at higher temperatures (around 140 °C), the reaction favors thermodynamic control. The aniline attacks the less reactive ester group, leading to a β-keto acid anilide. Subsequent cyclization of this intermediate yields a 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis[3].

For the synthesis of this compound, maintaining kinetic control is paramount.

Stage 2: Thermal Cyclization of the Acetoacetanilide Intermediate

This is the most critical and demanding step of the synthesis. The acetoacetanilide intermediate must undergo an intramolecular cyclization to form the quinolone ring system. This is an electrocyclic ring-closing reaction that requires extremely high temperatures, typically around 250 °C[3][4]. The mechanism involves the attack of the electron-rich aromatic ring onto the ester carbonyl group, followed by the elimination of ethanol[3]. The final product is formed after a series of proton transfers and keto-enol tautomerization[3].

The harshness of this step is a significant experimental challenge. Early attempts to perform this cyclization by heating the intermediate neat (without solvent) resulted in very low yields, often below 30%, due to decomposition and tar formation[3][8].

Mechanistic Pathway Overview

The overall transformation can be visualized as a sequence of well-defined chemical events, each with specific requirements. Understanding this pathway is key to troubleshooting and optimization.

Caption: Reaction mechanism for the Conrad-Limpach synthesis.

Field-Proven Insights & Optimization Strategies

A successful synthesis relies on careful control of reaction parameters. The high temperatures of the cyclization step present the most significant hurdle.

The Critical Role of the Solvent: The breakthrough in achieving high yields for the Conrad-Limpach synthesis was the introduction of high-boiling, inert solvents. These solvents serve two primary purposes:

-

Efficient Heat Transfer: They provide a medium for uniform and controlled heating to the required 250 °C.

-

Minimizing Degradation: By diluting the substrate, they reduce intermolecular side reactions and charring.

Limpach's discovery that using mineral oil could elevate yields to as high as 95% transformed the practicality of this reaction[3]. Other solvents have also been successfully employed.

| Solvent | Boiling Point (°C) | Typical Yield Improvement | Reference |

| Neat (No Solvent) | N/A | < 30% | [3] |

| Mineral Oil | > 300 | Up to 95% | [3][8] |

| Diphenyl Ether | 259 | High | [9] |

| Dowtherm A | 257 | High | [9][10] |

| 1,2,4-Trichlorobenzene | 214 | Moderate to High | [8][10] |

| Note: Data is illustrative and based on outcomes described in the literature. Actual yields vary with substrate. |

Catalysis: While the initial condensation can be acid-catalyzed, the thermal cyclization is primarily driven by heat[3]. The acid catalysis in the first step is crucial for the multiple tautomerizations required to form the reactive Schiff base intermediate[8].

Modern Adaptations: Microwave-Assisted Synthesis A significant advancement in overcoming the harsh thermal requirement is the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improve yields by promoting rapid, uniform heating[11][12][13]. Reactions that take hours under conventional heating can sometimes be completed in minutes in a microwave reactor[13]. This technique is particularly well-suited for high-temperature reactions like the Gould-Jacobs and Conrad-Limpach cyclizations[9][12][14].

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis using a high-boiling solvent.

Caption: Standard workflow for the Conrad-Limpach synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the substituted aniline (1.0 equiv.), ethyl acetoacetate (1.1-1.5 equiv.), and a high-boiling inert solvent such as Dowtherm A or diphenyl ether[9][10].

-

Intermediate Formation: Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the stirred mixture[10]. Heat the reaction to a gentle reflux (the exact temperature depends on the solvent, but should be sufficient to drive the condensation) for approximately 1 hour. During this time, the ethanol formed as a byproduct can be removed by distillation[10].

-

Thermal Cyclization: After the formation of the intermediate is complete (which can be monitored by TLC), increase the temperature of the reaction mixture to ~250 °C[8]. Maintain this temperature with vigorous stirring for 30-60 minutes to effect the cyclization.

-

Isolation: Carefully cool the reaction mixture to room temperature. The desired 4-hydroxyquinolone product, being a polar solid, will often precipitate from the non-polar solvent upon cooling[8].

-

Purification: Dilute the cooled mixture with a hydrocarbon solvent like hexanes or cyclohexane to further precipitate the product and dissolve the high-boiling reaction solvent. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid thoroughly with the same hydrocarbon solvent to remove any residual high-boiling solvent. Dry the final product under vacuum. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of 3-acetyl-4-hydroxy-2-quinolones from anilines via the Conrad-Limpach reaction is a robust and well-established method. While the requirement for high-temperature cyclization presents a significant experimental challenge, this can be effectively managed through the use of appropriate high-boiling inert solvents or by employing modern microwave-assisted techniques. A thorough understanding of the underlying reaction mechanism, particularly the kinetically controlled condensation and the thermally-driven electrocyclization, is essential for optimizing reaction conditions and achieving high yields of this valuable synthetic intermediate.

References

-

Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry. Retrieved from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/quinolin‐4(1H)‐ones. (2019). ResearchGate. Retrieved from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved from [Link]

-

Ethyl acetoacetate. (n.d.). Britannica. Retrieved from [Link]

-

Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). PubMed. Retrieved from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH Public Access. Retrieved from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (2017). ResearchGate. Retrieved from [Link]

-

Thermal cyclization mediated synthesis of bioactive 4‐quinolones. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. (2021). ResearchGate. Retrieved from [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Retrieved from [Link]

-

Synthèse de la quinoléine : Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved from [Link]

-

Conrad- limpach knorr synthsis(combes synthsis) quinoline. (2020). YouTube. Retrieved from [Link]

-

Optimization of reaction conditions. (2019). ResearchGate. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. Retrieved from [Link]

-

Ethyl Acetoacetate: Synthesis & Applications. (2024). Chemistry for everyone - WordPress.com. Retrieved from [Link]

-

The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. (n.d.). eCommons. Retrieved from [Link]

-

Microwave assisted synthesis of 4‐quinolones. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved from [Link]

-

Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022). JMPAS. Retrieved from [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central. Retrieved from [Link]

-

Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. (1955). Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

Thermal cyclization of o-aroyloxyacetoarones. A new synthesis of flavones. (1951). Journal of the Chemical Society (Resumed). Retrieved from [Link]

Sources

- 1. jptcp.com [jptcp.com]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. britannica.com [britannica.com]

- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Acetyl-4-Hydroxy-2-Quinolone Derivatives

Abstract

The 3-acetyl-4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] These activities include anticonvulsant, antibacterial, and antifungal properties, making the development of efficient and versatile synthetic routes to access these derivatives a topic of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound derivatives, with a particular focus on the renowned Conrad-Limpach-Knorr reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss alternative synthetic approaches, thereby offering a holistic resource for scientists engaged in the synthesis and application of this important class of heterocyclic compounds.

Introduction: The Significance of the this compound Core

The quinolone ring system is a recurring motif in a multitude of natural products, most notably in alkaloids.[2] The this compound framework, in particular, has garnered considerable attention due to its presence in compounds exhibiting significant pharmacological activities. This structural motif is a key pharmacophore that imparts a range of biological effects, making it a valuable target for synthetic chemists. The development of robust synthetic methodologies is crucial for enabling the exploration of the structure-activity relationships (SAR) of this class of compounds and for the generation of novel therapeutic agents.

The Conrad-Limpach-Knorr Synthesis: A Cornerstone in Quinolone Chemistry

The Conrad-Limpach-Knorr synthesis is a classical and widely employed method for the preparation of 4-hydroxyquinolines.[3] It involves the condensation of anilines with β-ketoesters, followed by a thermal cyclization.[3] The reaction's outcome is highly dependent on the reaction temperature, which dictates the regioselectivity of the initial condensation and, consequently, the final product.

Mechanistic Insights

The synthesis of 4-hydroxy-2-quinolones via the Conrad-Limpach pathway commences with the reaction between an aniline and a β-ketoester. At lower temperatures (typically below 140°C), the reaction proceeds under kinetic control, favoring the attack of the aniline's amino group on the more electrophilic keto-carbonyl of the β-ketoester. This initial condensation is followed by the elimination of a water molecule to yield a β-aminoacrylate intermediate. The subsequent and rate-determining step is the thermal intramolecular cyclization of this intermediate at high temperatures (around 250°C), which proceeds via an electrocyclic ring closure to form the quinolone ring system.[3] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in this step.[3]

Conversely, at higher initial reaction temperatures (above 140°C), the reaction is under thermodynamic control, and the aniline preferentially attacks the less reactive ester carbonyl, leading to the formation of a β-ketoanilide. This intermediate then cyclizes to afford the isomeric 2-hydroxy-4-quinolone, a transformation known as the Knorr quinoline synthesis.

Diagram 1: The Conrad-Limpach Reaction Mechanism

Caption: The kinetically controlled pathway of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Conrad-Limpach synthesis adapted for the preparation of the title compound.

Materials:

-

Aniline

-

Ethyl acetoacetate

-

Diphenyl ether (solvent)

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Formation of the β-Aminoacrylate Intermediate:

-

In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess reactants and water formed are removed under reduced pressure. The resulting crude β-aminoacrylate can be used directly in the next step.

-

-

Thermal Cyclization:

-

To the crude β-aminoacrylate, add a suitable volume of diphenyl ether to create a stirrable slurry.

-

Heat the mixture to 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.

-

-

Work-up and Purification:

-

The precipitated solid is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the diphenyl ether.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

-

Self-Validation:

-

TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot at each stage.

-

Melting Point: The purified product should have a sharp melting point consistent with the literature value.

-

Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Alternative Synthetic Strategies

While the Conrad-Limpach-Knorr synthesis is a powerful tool, several other methods have been developed for the synthesis of 4-hydroxy-2-quinolone derivatives, each with its own advantages and limitations.

Synthesis from Anthranilic Acid Derivatives

An alternative and efficient route to 3-acetyl-4-hydroxy-2-quinolones involves the use of anthranilic acid as a starting material.[1] This method typically proceeds through the formation of a 3,1-benzoxazin-4-one intermediate.

Mechanism Overview:

-

N-Acetylation: Anthranilic acid is first N-acetylated using acetic anhydride.

-

Cyclization to Benzoxazinone: The resulting N-acetylanthranilic acid is then cyclized to 2-methyl-3,1-benzoxazin-4-one.

-

C-Acylation and Ring Opening: The benzoxazinone is subsequently C-acylated with ethyl acetoacetate. This step involves the nucleophilic attack of the enolate of ethyl acetoacetate on the carbonyl group of the benzoxazinone, leading to ring opening and the formation of an acetoacetylated anthranilate derivative.

-

Intramolecular Cyclization: Finally, this intermediate undergoes an intramolecular cyclization, typically under basic conditions, to afford the desired this compound.[4]

Diagram 2: Synthesis from Anthranilic Acid

Caption: A general schematic for the synthesis of 3-acetyl-4-hydroxy-2-quinolones from anthranilic acid.

Intramolecular Cyclization of N-Aryl Cinnamides

A more recent approach involves the intramolecular cyclization of readily accessible N-aryl cinnamides.[1] This method offers a pathway to polysubstituted quinolin-2(1H)-ones under mild conditions. The reaction is often promoted by reagents such as triflic anhydride.[1]

Data Summary and Characterization

The following table summarizes representative examples of synthesized this compound derivatives and their reported yields under different conditions.

| Starting Aniline | β-Ketoester | Reaction Conditions | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | Thermal cyclization in diphenyl ether at 250°C | High | [3] |

| Substituted Anilines | Diethyl malonate | Microwave irradiation with PPA | Moderate to Good | [5] |

| Anthranilic Acid | Ethyl acetoacetate | Multistep synthesis via benzoxazinone | Good | [4] |

Spectroscopic Characterization of this compound:

-

¹H NMR: The proton NMR spectrum typically shows a singlet for the acetyl methyl group around δ 2.5 ppm. The aromatic protons appear as a multiplet in the range of δ 7.0-8.0 ppm. The hydroxyl proton often appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (acetyl and quinolone C2) and the enolic carbon (C4). The acetyl methyl carbon appears at a high field.

-

IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands for the C=O stretching vibrations of the acetyl group and the quinolone ring. A broad O-H stretching band is also typically observed.

Applications in Drug Development

The this compound scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this core structure have been investigated for a variety of pharmacological applications:

-

Anticonvulsants: Certain derivatives have shown potent anticonvulsant activity, acting as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex.

-

Antibacterial and Antifungal Agents: The quinolone core is famously associated with antibacterial activity, and derivatives of this compound have also been explored for their efficacy against various bacterial and fungal strains.[2]

Conclusion

The synthesis of this compound derivatives is a well-established yet continually evolving field of organic chemistry. The Conrad-Limpach-Knorr reaction remains a fundamental and reliable method for accessing this important heterocyclic scaffold. However, the development of alternative synthetic routes, such as those starting from anthranilic acid or employing intramolecular cyclization strategies, has provided chemists with a broader toolkit for the preparation of these valuable compounds. The diverse biological activities associated with this structural motif ensure that the synthesis and derivatization of 3-acetyl-4-hydroxy-2-quinolones will continue to be an active area of research for the foreseeable future, with significant potential for the discovery of new and improved therapeutic agents.

References

-

Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

-

El-Mansy, M. A. M., & Ismail, M. M. (2021). Structural, conformational, optical, and non-linear optical behavior of ethyl (6-ethyl 5,6-dihydro 4,5-dioxo 4Hpyrano [3,2-c] quinolin-3yl) 2-oxoacetate (EPQOA): comparative theoretical and experimental studies. Optical and Quantum Electronics, 53(2), 1-19. [Link]

-

Supplemental Information - Liu, et al. - Organic Letters. (n.d.). [Link]

-

Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(1), 1-35. [Link]

-

Al-Janabi, Z. A. H., & Al-Zaydi, K. M. (2018). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Journal of Heterocyclic Chemistry, 55(10), 2354-2362. [Link]

-

Abdou, M. M., El-Shorbagy, A.-R. M., & Shaddy, A. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view. Monatshefte für Chemie - Chemical Monthly, 149(12), 2135-2155. [Link]

-

Sahoo, J., Mekap, S. K., & Paidesetty, S. K. (2014). Synthesis, Spectral characterisation of some new 3-Heteroaryl azo 4-Hydroxy coumarin derivatives and their Antimicrobial evaluation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766. [Link]

-

Wikipedia contributors. (2023, November 28). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

-

Kumar, A., & Singh, R. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical Technology and Clinical Pharmacy, 30(18), 3002-3017. [Link]

-

Theodoridis, K., Charissopoulos, E., Tsioumela, D., & Pontiki, E. (2025). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 30(14), 3456. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved December 31, 2025, from [Link]

-

Al-Jbouri, R. S., & Al-Zuhairi, A. J. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effect on some blood coagulation factors. Journal of Medicinal and Chemical Sciences, 7(2), 334-342. [Link]

-

Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(4), 439-446. [Link]

-

Reddy, T. R., & Reddy, P. V. G. (2018). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 15(10), 844-847. [Link]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jptcp.com [jptcp.com]

Introduction: Elucidating the Molecular Architecture of a Versatile Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Acetyl-4-hydroxy-2-quinolone

This compound (AHQ), a prominent member of the quinolinone family, stands as a critical scaffold in medicinal and synthetic chemistry. Its structure, characterized by a bicyclic quinolone core functionalized with both a hydroxyl and an acetyl group, imparts a unique chemical reactivity that makes it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems and pharmacologically active agents.[1][2] The molecule's utility is deeply rooted in its electronic and structural properties, including its existence in distinct tautomeric forms, which governs its reactivity.[3]

A precise and unambiguous confirmation of the molecular structure of AHQ is paramount for any research or development endeavor. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic techniques used for its characterization: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will not only present the spectral data but also delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers.

The IUPAC name for this compound is 3-acetyl-4-hydroxy-1H-quinolin-2-one, and its molecular formula is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol .[4]

Caption: Molecular structure of this compound (AHQ).

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry serves as the initial and most crucial checkpoint in structural elucidation, providing the exact molecular weight and valuable fragmentation data. This information confirms the elemental composition and offers clues to the molecule's substructures.

Theoretical Principles & Experimental Rationale

Electron Ionization (EI) is a robust "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This is invaluable for structural confirmation as the resulting fragmentation pattern serves as a molecular fingerprint. The primary objective is to identify the molecular ion peak (M⁺·), which corresponds to the intact molecule minus one electron, and to rationalize the major fragment ions by proposing logical bond cleavages.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of AHQ (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane. Purity is critical to avoid confounding peaks.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if volatility allows. For AHQ, a direct probe is common.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV). This energy is an industry standard that ensures fragmentation patterns are consistent and comparable across different instruments.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Discussion

The mass spectrum of AHQ provides clear evidence for its molecular structure. The key is to identify the molecular ion and trace its decomposition.

Table 1: Key Mass Spectrometry Data for AHQ [4]

| m/z Value | Proposed Fragment | Interpretation |

| 203 | [M]⁺· | Molecular Ion: Confirms the molecular weight of C₁₁H₉NO₃. |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. A common and expected fragmentation for acetyl-containing compounds. |

| 160 | [M - CO - CH₃]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 120 | [C₈H₆NO]⁺ | Likely formed via rearrangement and cleavage of the heterocyclic ring. |

| 116 | [C₈H₄O]⁺ | A fragment possibly arising from the cleavage of the quinolone core. |

The presence of the molecular ion at m/z 203 is the definitive starting point. The peak at m/z 188, corresponding to the loss of 15 Da (a methyl group), is highly characteristic of the acetyl moiety and strongly supports its presence.

Caption: Plausible mass spectrometry fragmentation pathway for AHQ.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For AHQ, it is particularly useful for confirming the presence of hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups.

Theoretical Principles & Experimental Rationale

Different chemical bonds vibrate at characteristic frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific bonds. The presence of a strong intramolecular hydrogen bond between the C4-hydroxyl group and the C3-acetyl carbonyl is a key structural feature. This hydrogen bonding significantly influences the position and shape of the O-H and C=O stretching bands, a phenomenon we expect to observe.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.

-

Sample Application: A small amount of solid, powdered AHQ is placed directly onto the ATR crystal, ensuring complete coverage. A built-in press is used to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected in the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Discussion

The IR spectrum of AHQ provides a clear map of its functional groups. The broadness and position of certain peaks are diagnostic of the intramolecular interactions.

Table 2: Key IR Absorption Bands for AHQ [3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3072 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| ~2924 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl group (CH₃). |

| ~1654 | C=O Stretch | Acetyl Carbonyl | This frequency is lower than a typical ketone (~1715 cm⁻¹) due to strong intramolecular H-bonding with the C4-OH group. |

| ~1618 | C=O Stretch | Amide Carbonyl (C2) | Characteristic of the lactam C=O in the quinolone ring. |

| Broad, ~3400-2500 | O-H & N-H Stretch | Hydroxyl & Amide N-H | A very broad absorption in this region is typical for compounds with strong hydrogen bonding and overlapping O-H and N-H stretches. |

The most telling feature is the C=O stretch of the acetyl group at ~1654 cm⁻¹.[3] Its shift to a lower frequency is strong evidence for the intramolecular hydrogen bond, which weakens the C=O double bond. This observation supports the planar arrangement of the C4-OH and the acetyl group, a key conformational feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecular connectivity and confirm the final structure.

Theoretical Principles & Experimental Rationale

Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. NMR spectroscopy measures the energy required to "flip" these nuclei from the lower to the higher energy state. This energy is highly sensitive to the local electronic environment, allowing us to distinguish between chemically non-equivalent nuclei. The choice of a deuterated solvent, such as DMSO-d₆, is critical. It dissolves the sample without producing an overwhelming solvent signal in the ¹H NMR spectrum, and its ability to form hydrogen bonds can help in identifying exchangeable protons (like -OH and -NH).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of AHQ is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm), though modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize its homogeneity, which is essential for high-resolution spectra.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. More scans are required for ¹³C NMR due to its lower natural abundance and sensitivity.

Data Interpretation and Discussion

The combination of ¹H and ¹³C NMR data provides a complete picture of the AHQ structure.

Table 3: ¹³C NMR Spectroscopic Data for AHQ (in DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |

| 205.7 | C9 (Acetyl C=O) | Very downfield, characteristic of a ketone carbonyl. |

| 174.7 | C4 | Downfield shift due to being an enolic carbon bonded to oxygen. |

| 161.1 | C2 (Amide C=O) | Characteristic chemical shift for a lactam carbonyl. |

| 140.5 | C8a | Quaternary aromatic carbon adjacent to nitrogen. |

| 134.8 | C7 | Aromatic CH, deshielded. |

| 124.7 | C5 | Aromatic CH, deshielded. |

| 122.0 | C6 | Aromatic CH, deshielded. |

| 115.5 | C8 | Aromatic CH, shielded by proximity to the amide group. |

| 113.3 | C4a | Quaternary aromatic carbon at the ring junction. |

| 105.7 | C3 | Quaternary carbon, shielded. |

| 30.5 | C10 (Acetyl CH₃) | Upfield aliphatic carbon, typical for a methyl group. |

The ¹³C NMR data is highly diagnostic. The three downfield signals at 205.7, 174.7, and 161.1 ppm are unambiguous assignments for the acetyl carbonyl, the enolic C4, and the amide carbonyl C2, respectively.[1] The remaining signals correspond to the aromatic carbons, and their specific assignments can be confirmed with more advanced 2D NMR experiments (like HMBC and HSQC).

¹H NMR Analysis (Representative Data)

-

Aromatic Protons (H5, H6, H7, H8): A series of multiplets between δ 7.0-8.5 ppm. The specific splitting patterns (doublets, triplets) would confirm their positions on the benzene ring.

-

Methyl Protons (H10): A sharp singlet around δ 2.5-2.7 ppm, integrating to 3 protons, characteristic of an acetyl methyl group.

-

Exchangeable Protons (N1-H, O4-H): Two broad singlets at very downfield positions (likely >10 ppm). The C4-OH proton would be particularly downfield due to the strong intramolecular hydrogen bond. These peaks would disappear upon addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

Conclusion

The collective evidence from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides an unequivocal structural confirmation of this compound. Mass spectrometry validates the molecular formula C₁₁H₉NO₃. IR spectroscopy confirms the key functional groups (C=O, O-H, N-H) and provides strong evidence for the intramolecular hydrogen bonding that defines the molecule's preferred conformation. Finally, NMR spectroscopy maps out the complete carbon-hydrogen framework, distinguishing between the different carbonyl environments and confirming the connectivity of the entire molecule. This multi-technique approach forms a robust, self-validating workflow essential for any scientist working with this versatile chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]

-

Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. [Link]

-

Abdelmajeed, A., et al. (2021). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules. [Link]

-

Various Authors. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. ResearchGate. [Link]

-

ResearchGate. Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. ResearchGate. [Link]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Acetyl-2,4-dihydroxyquinoline | C11H9NO3 | CID 54682512 - PubChem [pubchem.ncbi.nlm.nih.gov]

tautomeric forms of 3-Acetyl-4-hydroxy-2-quinolone

An In-Depth Technical Guide to the Tautomeric Forms of 3-Acetyl-4-hydroxy-2-quinolone

Abstract

This compound (AHQ) is a versatile heterocyclic scaffold of significant interest in medicinal and synthetic chemistry. Its chemical reactivity and biological activity are intrinsically linked to a complex tautomeric equilibrium involving the quinolone core and the 3-acetyl side chain. This guide provides an in-depth analysis of the tautomeric landscape of AHQ, synthesizing data from spectroscopic, crystallographic, and computational studies. We will explore the structural characteristics of the principal tautomers, the experimental methodologies for their characterization, and the factors influencing their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular system.

Introduction: The Significance of Tautomerism in Quinolone Scaffolds

Quinolone derivatives are a cornerstone of many pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 4-hydroxy-2-quinolone core, in particular, is a privileged structure in drug discovery. A critical, yet often overlooked, aspect of its chemistry is tautomerism—the chemical equilibrium between two or more interconvertible constitutional isomers.[2]

For this compound, the presence of a β,β'-tricarbonyl system creates a rich tautomeric environment.[1] The specific tautomer present in a given environment (e.g., in solution, in the solid state, or at a biological receptor site) can drastically alter its physicochemical properties, including hydrogen bonding capacity, polarity, and molecular shape. Understanding and controlling this equilibrium is therefore paramount for rational drug design and synthesis. This guide will dissect the tautomeric possibilities of AHQ, providing both the theoretical framework and the practical, field-proven methods for its study.

The Tautomeric Landscape of this compound

The structure of AHQ allows for prototropic shifts across both the quinolone ring and the acetyl side chain. This results in at least four plausible tautomeric forms, which are in dynamic equilibrium.[1][3]

-

Tautomer A (Keto-Keto Form): 3-acetyl-4-hydroxyquinolin-2(1H)-one. This is the diketo form where the quinolone ring is in the 2,4-dione state, though often depicted with the 4-hydroxy group.

-

Tautomer B (Enol-Keto Form): 3-acetyl-4-hydroxy-1H-quinolin-2-one. This form features an enol at the C4 position of the quinolone ring and a keto group on the acetyl side chain.

-

Tautomer C (Keto-Enol Form): 3-(1-hydroxyethylidene)-quinoline-2,4(1H,3H)-dione. This tautomer has the quinolone core in its keto form and an enolized acetyl side chain.

-

Tautomer D (Enol-Enol Form): 4-hydroxy-3-(1-hydroxyethylidene)-1H-quinolin-2-one. This is the fully enolized form.

The equilibrium between these forms is dictated by their relative thermodynamic stabilities, which are influenced by intramolecular hydrogen bonding, aromaticity, and solvent effects.

Caption: The dynamic equilibrium between the four principal tautomeric forms of AHQ.

Evidence-Based Structural Elucidation

Determining the predominant tautomeric form(s) requires a multi-faceted approach, combining computational modeling with rigorous experimental validation.

Computational and Theoretical Insights

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers. Semiempirical quantum calculations have suggested that the fully enolized tautomer D is the most stable form, likely due to the formation of a highly stable six-membered ring via an intramolecular hydrogen bond.[1]

More advanced Density Functional Theory (DFT) calculations on related quinolone 3-esters (e.g., at the B3LYP/6-311++G(d,p) level) have shown a clear energetic preference for the 4-hydroxyquinoline (enol) form over the 4-oxoquinoline (keto) form.[4][5] This preference is often substantial, with energy differences of 27-38 kJ/mol, and is attributed to the greater aromaticity of both rings in the hydroxyquinoline tautomer.[4][5] This theoretical evidence strongly supports the predominance of tautomers B and D , which contain the 4-hydroxyquinoline moiety.

Experimental Characterization

While theory provides a valuable roadmap, experimental data is the ultimate arbiter of structure. Spectroscopic and crystallographic methods provide direct evidence of the existing tautomeric forms.

A. X-ray Crystallography: The Solid-State Picture

X-ray analysis of AHQ reveals a planar structure, a feature that points to the formation of a strong intramolecular hydrogen bond between the C4-hydroxyl group and the acetyl carbonyl oxygen (O(3)–H(3O)⋯O(2)).[1] This observation from the solid state provides compelling evidence for the existence of Tautomer B , which is stabilized by this internal hydrogen bond. This is analogous to the well-studied 3-acetyl-4-hydroxycoumarin, which also predominantly exists in an endocyclic enol form in the solid state due to similar hydrogen bonding.[6]

B. NMR Spectroscopy: The View in Solution

Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for studying tautomeric equilibria in solution.

-

¹H NMR: The most telling signal in the ¹H NMR spectrum is that of the enolic proton. In systems stabilized by strong intramolecular hydrogen bonds, this proton is highly deshielded and appears as a sharp singlet at a very low field, typically in the range of 17-19 ppm.[7] The presence of such a signal is a definitive marker for tautomers like B or D .

-

¹³C NMR: The chemical shift of the C4 carbon is a reliable indicator of the keto-enol equilibrium of the quinolone ring. In the 4-oxo (keto) form, the C4 carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift. In contrast, the 4-hydroxy (enol) form has an sp²-hybridized carbon bearing a hydroxyl group, which resonates at a more upfield position. Studies on related quinolin-4(1H)-ones have established that significant deshielding of the C4 nucleus is a clear indicator of the 4-oxo form's presence.

Table 1: Characteristic NMR Signals for Tautomer Identification

| Tautomeric Form | Key ¹H NMR Signal | Key ¹³C NMR Signal | Rationale |

| Keto Forms (A, C) | Absence of low-field enolic proton | C4 signal is downfield (>175 ppm) | C4 is a carbonyl carbon. |

| Enol Forms (B, D) | Sharp singlet, δ ≈ 17-19 ppm (OH) | C4 signal is upfield (<165 ppm) | C4 is part of a C=C-OH system. |

Experimental Protocols

Trustworthy data is built on robust protocols. The following methodologies provide a self-validating system for the characterization of AHQ tautomers.

Protocol: High-Resolution NMR Spectroscopy

Objective: To determine the predominant tautomeric form of AHQ in solution and quantify the equilibrium if multiple forms are present.

Rationale: The choice of solvent is critical, as it can shift the tautomeric equilibrium. DMSO-d₆ is an excellent starting point due to its high polarity, which can stabilize various forms, and its ability to dissolve AHQ readily. Chloroform-d (CDCl₃) is a good non-polar alternative to probe solvent effects.

Materials:

-

This compound (high purity)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide), NMR grade

-

CDCl₃ (Deuterated Chloroform), NMR grade

-

High-precision NMR tubes (5 mm)

-

NMR Spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh ~5-10 mg of AHQ and dissolve it in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in the NMR tube.

-

Sonication: Sonicate the sample for 2-3 minutes to ensure complete dissolution. This step is crucial to prevent micro-aggregates that cause NMR line broadening.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Pay close attention to the spectral window, ensuring it extends to at least 20 ppm to observe any potential low-field enolic protons.

-

Acquire a ¹³C NMR spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) may be necessary if multiple tautomers are present and quantification is desired.

-

(Optional) Run 2D NMR experiments like HSQC and HMBC to confirm assignments and connectivity, definitively linking the enolic proton to the rest of the molecular structure.

-

-

Data Interpretation:

-

Analyze the ¹H spectrum for a signal between 17-19 ppm. Its presence and integration value are indicative of an enol form.

-

Analyze the ¹³C spectrum for the chemical shift of C4. Compare this value to known ranges for 4-oxoquinolones and 4-hydroxyquinolines to confirm the state of the quinolone core.

-

Caption: Experimental workflow for the NMR-based characterization of AHQ tautomers.

Conclusion and Implications for Drug Development

The evidence strongly indicates that this compound does not exist as a single, static structure. In both the solid state and in solution, it shows a profound preference for enol tautomers, particularly Tautomer B , which is stabilized by a strong intramolecular hydrogen bond. This is supported by X-ray crystallography, the characteristic low-field proton signal in ¹H NMR, and is consistent with high-level computational studies.[1][4][5]

For drug development professionals, this has critical implications:

-

Receptor Binding: The tautomeric form dictates the hydrogen bond donor/acceptor pattern. The enol form B presents a hydrogen bond donor (the enolic OH) and an acceptor (the amide carbonyl), a pattern completely different from the hypothetical diketo form A . Docking studies must, therefore, use the correct, energetically-favored tautomer to yield meaningful predictions.[4]

-

Pharmacokinetics: Properties like lipophilicity (LogP) and membrane permeability can vary significantly between tautomers. The internally hydrogen-bonded structure of Tautomer B is more compact and less polar than other forms, which can affect its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, creating both opportunities and challenges in patent law.

A thorough characterization of the tautomeric state of AHQ and its derivatives is not merely an academic exercise; it is a prerequisite for successful, structure-based drug design and development.

References

-

ResearchGate. Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D. Available at: [Link]

-

Abdou, M. M., & Seferoğlu, Z. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]

-

Wikipedia. 4-Quinolone. Available at: [Link]

-

ResearchGate. Main tautomeric forms of 4-hydroxyquinolin-2-one. Available at: [Link]

-

ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

-

Horta, P., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. Available at: [Link]

-

Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

El-Zeiny, M. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(-El-Zeiny/16e6d190176b66b318d960714b931e0811e2f750]([Link]

-

ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Available at: [Link]

-

ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

biological activity of 3-Acetyl-4-hydroxy-2-quinolone scaffold

An In-depth Technical Guide to the Biological Activity of the 3-Acetyl-4-hydroxy-2-quinolone Scaffold

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, diverse biological targets — represents a significant leap in drug discovery. The this compound (AHQ) core is a quintessential example of such a scaffold.[1] As a basic ring structure found in numerous alkaloids, its versatile chemistry and diverse substitution points have made it a focal point of intensive research.[1] This guide synthesizes current knowledge, field-proven methodologies, and mechanistic insights into the multifaceted biological activities of AHQ derivatives, offering a technical resource for researchers dedicated to harnessing their therapeutic potential.

Section 1: The Chemical Foundation and Synthetic Versatility

The AHQ scaffold is characterized by a 4-hydroxy-2-quinolone ring system with an essential acetyl group at the C3 position.[1][2] This arrangement of keto-enol tautomerism and multiple electrophilic and nucleophilic centers underpins its reactivity and ability to serve as a precursor for a vast array of heterocyclic systems, including pyrazoles, imidazoles, and pyrimidines.[1]

The synthesis of the AHQ core and its derivatives is adaptable, often involving cyclization methodologies and subsequent transformations like electrophilic and nucleophilic substitution reactions.[1][3] A common synthetic route involves the reaction of anilines with malonic acid esters, which can be further modified to introduce the 3-acetyl group.[3] This synthetic flexibility is paramount, as it allows for the systematic modification of the scaffold to optimize potency and selectivity for various biological targets, a core principle of modern drug design.

dot

Caption: High-level overview of AHQ synthesis and derivatization.

Section 2: Anticancer Activity

The quinolone scaffold has demonstrated significant potential in oncology, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][4][5] AHQ derivatives, in particular, have emerged as promising candidates due to their ability to interfere with fundamental processes of cancer cell proliferation and survival.[6][7]

Mechanism of Action: Targeting Cellular Machinery

The anticancer effects of quinolone-based compounds are often multifactorial, primarily involving the inhibition of key enzymes and modulation of critical signaling pathways.

-

Topoisomerase II Inhibition: A primary mechanism is the poisoning of human type II topoisomerases.[6] Similar to established anticancer drugs like doxorubicin, these compounds stabilize the enzyme-DNA complex, leading to double-strand breaks that trigger apoptosis.[6] Structural modifications, especially at the C7 position and the C3 carboxylic group (related to our acetyl group), are crucial for converting antibacterial quinolones into potent anticancer agents.[6]

-

Signaling Pathway Modulation: AHQ derivatives have been shown to modulate pathways essential for cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[8] By inhibiting these cascades, the compounds can halt uncontrolled cell proliferation.

-

Cell Cycle Arrest and Apoptosis Induction: A common outcome of topoisomerase inhibition and pathway modulation is the arrest of the cell cycle, often at the S or G2/M phase.[9] This prevents cancer cells from replicating and ultimately leads to programmed cell death (apoptosis), which can be confirmed through assays like Annexin V staining.[8][9]

dot

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by AHQ derivatives.[8]

Experimental Evaluation: Cytotoxicity Assessment

The foundational assay for evaluating potential anticancer agents is determining their cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9]

Protocol 2.2.1: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of the AHQ derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[8] Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]

Quantitative Data Summary

The efficacy of novel AHQ derivatives is often compared across multiple cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) |

| FQ8 | KG1-a (Leukemia) | 25 | Doxorubicin (N/A)[9] |

| FQ2 | LOX IMVI (Melanoma) | 25.4 | Doxorubicin (N/A)[9] |

| 3g | HCT116 (Colon) | Promising | Doxorubicin (1.10)[7][10] |

| 3a, 3c, 3f, 3i | Various | 0.90 - 1.70 | Doxorubicin (1.10)[10] |

Note: Data is compiled from various studies on quinolone derivatives to illustrate typical reporting formats.

Section 3: Antimicrobial Activity

The quinolone family is historically renowned for its broad-spectrum antibacterial properties.[11][12][13][14] While the classic fluoroquinolones target DNA gyrase and topoisomerase IV, the versatile AHQ scaffold allows for the development of novel derivatives with activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[15][16][17]

Mechanism of Action: Disruption of Bacterial DNA Synthesis

The primary antibacterial mechanism of quinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][16]

-

DNA Gyrase: Essential in Gram-negative bacteria for introducing negative supercoils into DNA, a process required for DNA replication and transcription.

-

Topoisomerase IV: Crucial in Gram-positive bacteria for decatenating replicated chromosomes, allowing for cell division.

By binding to the enzyme-DNA complex, AHQ derivatives can trap the enzyme in its cleavage-competent state, leading to lethal double-strand DNA breaks and subsequent cell death.[16] The specific affinity for either DNA gyrase or topoisomerase IV often dictates the spectrum of activity.[16]

Experimental Evaluation: Determining Potency

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is a highly standardized and reproducible technique for this purpose.[16][18]

Protocol 3.2.1: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the AHQ compound in CAMHB. Concentrations typically range from 64 µg/mL down to 0.06 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][19] This can be assessed visually or with a plate reader.

-

Causality Note: The use of cation-adjusted Mueller-Hinton Broth is critical, as divalent cations like Mg²⁺ and Ca²⁺ can affect the activity of quinolones and influence MIC results.[20] Standardization of the inoculum size is equally important for reproducibility.[18]

Section 4: Anti-inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial effects, derivatives of the quinolone scaffold have demonstrated notable anti-inflammatory and antiviral properties, highlighting the scaffold's versatility.[1][4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[21] AHQ derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[22][23]

-

Mechanism: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[21] These pathways control the expression of inflammatory mediators such as cytokines (TNF-α, IL-1β) and enzymes like cyclooxygenase (COX).[21][24]

-

Evaluation: A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[25]

dot

Caption: The canonical NF-κB pathway, a key target for anti-inflammatory agents.[21]

Antiviral Activity

Quinolone derivatives have been investigated for activity against a range of viruses, including HIV, herpes simplex virus (HSV), and even SARS-CoV-2.[11][12][26][27]

-

Mechanism: The mechanisms are diverse and not always fully elucidated. For HIV, some quinolones inhibit Tat-mediated transcription by interfering with the Tat-TAR interaction.[11][12] For other viruses, the mode of action may involve inhibiting viral enzymes like reverse transcriptase or helicases, or interfering with cellular functions required for viral replication.[27][28]

-

Structure-Activity Relationship (SAR): Shifting from antibacterial to antiviral activity often requires significant structural modification. For instance, introducing an aryl group at the piperazine moiety of a fluoroquinolone can confer specific anti-HIV activity.[11][12]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability allows for the creation of large libraries of derivatives, while its core structure provides a foundation for a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Future research should focus on leveraging computational modeling and structure-based design to further refine the SAR for each therapeutic area. The development of derivatives with dual-action capabilities (e.g., combined anti-inflammatory and anticancer properties) represents an exciting frontier, potentially leading to novel therapeutics with enhanced efficacy and improved safety profiles.

References

- Richter, S. N., Parolin, C., Palumbo, M., & Palù, G. (2004). Antiviral Properties of Quinolone-Based Drugs. Current Drug Targets - Infectious Disorders.

- Richter, S. N., Parolin, C., Palumbo, M., & Palù, G. (2004). Antiviral Properties of Quinolone-based Drugs. ResearchGate.

- BenchChem. (2025). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. BenchChem.

- Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.

- BenchChem. (2025). Application Notes and Protocols for the Development of Anticancer Agents from 4-Fluoro-2-hydroxyquinoline Derivatives. BenchChem.

- Moussaoui, O., et al. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Ingenta Connect.

- Turel, I. (2021). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. National Institutes of Health.

- Moussaoui, O., et al. (2021). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Bentham Science.

- Kim, Y., et al. (2023). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. PMC.

- Moussaoui, O., et al. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. ResearchGate.

- Kafka, S., et al. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. ResearchGate.

- Richter, S. N., et al. (2004). Antiviral Properties of Quinolone-based Drugs. ResearchGate.

- BenchChem. (2025). Determining the Potency of Quinolone Compounds: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing. BenchChem.

- Various Authors. (2025). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. ResearchGate.

- Various Authors. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate.

- Moussaoui, O., et al. (2022). Publication: 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. SciProfiles.

- Krishna, V. S., et al. (2022). Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. ResearchGate.

- Singh, P., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed.

- Moussaoui, O., et al. (2022). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Bohrium.

- Elnaggara, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health.

- Çetin, A., et al. (2021). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. National Institutes of Health.

- Marković, V., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH.

- Youssef, A. M., et al. (2021). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. PMC - NIH.

- Al-Ostath, A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.

- Nix, D. E., & Schentag, J. J. (1988). Conditions affecting the results of susceptibility testing for the quinolone compounds. PubMed.

- News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.

- Galdier, W., et al. (2018). Towards anticancer fluoroquinolones: A review article. ResearchGate.

- El-Sayed, M. T., et al. (2023). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online.

- Westhoff, F., et al. (2024). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy.

- El-Malah, A. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health.

- Al-Warhi, T., et al. (2021). Structure Activity Relationship. ResearchGate.

- Asadipour, A., et al. (2013). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. National Institutes of Health.

- Al-Tel, T. H., et al. (2022). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. MDPI.

- Ukrainets, I. V., et al. (2016). 4-Hydroxy-2-quinolones. 179. Synthesis, Structure, and Anti-inflammatory Activity of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic Acid and its Derivatives. ResearchGate.

- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Exp Clin Res.

- Al-Soud, Y. A., et al. (2015). Nonclassical biological activities of quinolone derivatives. PubMed.

- Geronikaki, A., et al. (2023). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate.

- APEC. (2018). Antimicrobial Susceptibility Testing. Apec.org.

- Al-Omary, F. A., et al. (2018). Quinolines: a new hope against inflammation. PubMed.

- Kumar, A., et al. (2021). Review on recent development of quinoline for anticancer activities. SpringerLink.

- Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

- Abdou, W. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate.

- Al-Ostath, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH.

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review: Ingenta Connect [ingentaconnect.com]